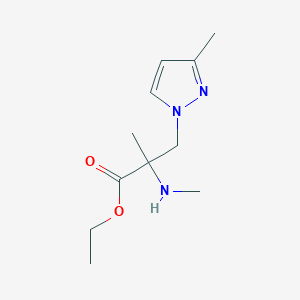
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms The compound also contains an ethyl ester group, a methylamino group, and a methyl substituent on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring through a methylation reaction using methyl iodide and a strong base, such as sodium hydride.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Introduction of the Methylamino Group: The methylamino group can be introduced through the reaction of the corresponding amine with formaldehyde and formic acid in a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.
Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substitution products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted pyrazole derivatives.
科学研究应用
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: The compound can be used as an intermediate in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting or modulating their activity.
Interaction with Receptors: The compound may interact with receptors on the surface of cells, leading to changes in cellular signaling and function.
Modulation of Gene Expression: The compound may affect the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanoate: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical properties and biological activity.
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(amino)propanoate: This compound lacks the methyl group on the amino group, which may affect its reactivity and interactions with biological targets.
Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate:
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |
InChI 键 |
KWMFQXKWZIRRTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CN1C=CC(=N1)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















